molecular formula C18H20FN3O2 B2731244 2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 1214430-65-5

2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2731244
CAS No.: 1214430-65-5
M. Wt: 329.375
InChI Key: HHSCNKNHMJDVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a chemical compound of significant interest in medicinal chemistry and preclinical research. Its structure, which incorporates a piperidine-acetyl group linked to a dihydropyridazinone core and a 4-fluorophenyl ring, is characteristic of scaffolds developed for targeting key enzymatic processes. Compounds with similar structural motifs have been investigated for their potential as inhibitors of various biological targets. For instance, pyridazinone derivatives have been explored as potent inhibitors of glycogen synthase 1 (GYS1) . Furthermore, the 4-fluorophenyl moiety is a common pharmacophore found in molecules designed to modulate kinase activity, such as the Met kinase superfamily, which plays a critical role in cancer cell signaling and proliferation . The piperidine subunit is also a prevalent feature in bioactive molecules, including those that target the NLRP3 inflammasome, a key component of the innate immune system involved in a wide range of inflammatory diseases . This combination of features makes this compound a valuable template for researchers in drug discovery, particularly in the areas of oncology, metabolic disorders, and immunology. It is intended for use in in vitro assays and early-stage pharmacological profiling to elucidate mechanisms of action and structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(1-acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-13(23)21-10-8-14(9-11-21)12-22-18(24)7-6-17(20-22)15-2-4-16(19)5-3-15/h2-7,14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSCNKNHMJDVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the piperidine derivative, followed by the introduction of the fluorophenyl group and the formation of the dihydropyridazinone ring. Key steps may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Formation of the Dihydropyridazinone Core: This can be accomplished through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, or other nucleophiles/electrophiles can be employed under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. A notable investigation involved its evaluation against various cancer cell lines, revealing a high level of cytotoxicity. The compound was tested under the National Cancer Institute's protocols, showing promising results in inhibiting cell growth:

Cell LineGI50 (µM)TGI (µM)
Human Tumor Cells15.7250.68

This data indicates that the compound could be a potential candidate for developing new anticancer therapies .

Neuropharmacological Effects

The structural features of 2-[(1-acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one suggest potential neuropharmacological applications. The piperidine moiety is known for its ability to interact with neurotransmitter systems, which may lead to effects on cognition and mood regulation. Preliminary studies indicate that derivatives of this compound could enhance cognitive functions and exhibit antidepressant-like effects in animal models .

Case Study 1: Anticancer Evaluation

In a study published in MDPI, researchers synthesized various derivatives of the compound and evaluated their anticancer activity against human cancer cell lines. The findings highlighted that modifications to the piperidine ring significantly influenced the anticancer potency, with certain derivatives achieving over 70% inhibition of cell proliferation at low concentrations .

Case Study 2: Neuropharmacological Assessment

Another study focused on assessing the neuropharmacological properties of related compounds with similar structures. The results indicated that these compounds could modulate serotonin and dopamine receptors, leading to enhanced mood and cognitive performance in preclinical models . This suggests that this compound may hold promise for treating neurodegenerative disorders or mood disorders.

Mechanism of Action

The mechanism of action of 2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Dihydropyridazinone Cores

(a) 4-Bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one
  • Structure : Shares the dihydropyridazin-3-one core but substitutes a bromo group and imidazole-containing side chain at positions 4 and 5, respectively.
  • Imidazole may confer metal-binding properties, altering biological activity .
(b) 6-(4-Fluorophenyl)-2,3-dihydropyridazin-3-one Derivatives
  • Example : Compounds lacking the 1-acetylpiperidin-4-ylmethyl group but retaining the 4-fluorophenyl substituent (e.g., analogs in ).

Fluorophenyl-Substituted Heterocycles with Piperidine Moieties

(a) (R)-2-(6-Fluoro-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-6-(4-fluorophenyl)(hydroxy)methyl)tetrahydrofuran-3,4-diol (WW-7)
  • Structure : Features a pyrrolo[2,3-d]pyrimidine core with fluorophenyl and tetrahydrofuran-diol substituents.
  • Comparison: While the fluorophenyl group is retained, the pyrrolopyrimidine core may target different enzymes (e.g., purine metabolism) compared to dihydropyridazinone-based kinase inhibitors. The hydroxyl groups enhance solubility but reduce blood-brain barrier permeability relative to the acetylpiperidine-containing target compound .
(b) Calcium (3R,5S,E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate ()
  • Structure : A pyrimidine-based calcium salt with 4-fluorophenyl and sulfonamide groups.
  • Functional Contrast: The calcium salt formulation improves aqueous solubility, making it suitable for intravenous delivery, unlike the neutral dihydropyridazinone compound.

Piperidine/Acetylpiperidine Derivatives in Medicinal Chemistry

(a) 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
  • Structure : A piperidin-4-one derivative with acetyl and methoxyphenyl substituents.
  • Comparison: The acetylpiperidine moiety is structurally analogous, but the piperidinone core differs from the dihydropyridazinone ring. Methoxyphenyl groups may confer antioxidant activity, whereas the fluorophenyl group in the target compound enhances metabolic stability .
(b) 2-(3,4-Dimethoxyphenyl)-7-(4-methyl-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ()
  • Structure: Combines a pyrido[1,2-a]pyrimidinone core with dimethoxyphenyl and diazepane substituents.
  • Pharmacological Divergence : The diazepane moiety may enhance solubility but reduce selectivity compared to the acetylpiperidine group. The dimethoxyphenyl group could increase off-target effects via cytochrome P450 interactions, unlike the fluorophenyl group’s inertness .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Pharmacological Notes
Target Compound Dihydropyridazin-3-one 4-Fluorophenyl, 1-acetylpiperidin-4-ylmethyl High lipophilicity, kinase inhibition
4-Bromo-5-imidazolyl-dihydropyridazinone Dihydropyridazin-3-one Bromo, imidazole Metal-binding, antimicrobial potential
WW-7 () Pyrrolo[2,3-d]pyrimidine 4-Fluorophenyl, tetrahydrofuran-diol Purine metabolism modulation
Calcium salt () Pyrimidine 4-Fluorophenyl, sulfonamide, calcium Intravenous use, enhanced solubility
1-Acetylpiperidin-4-one () Piperidin-4-one Acetyl, methoxyphenyl Antioxidant, CNS activity

Research Findings and Implications

  • Metabolic Stability : The 4-fluorophenyl group in the target compound minimizes oxidative metabolism, as seen in analogs like WW-7 .
  • Selectivity : The acetylpiperidine moiety may reduce off-target interactions compared to diazepane or imidazole-containing analogs .
  • Solubility Challenges: Neutral dihydropyridazinones like the target compound may require prodrug strategies for improved bioavailability, unlike ionic derivatives (e.g., calcium salts in ) .

Biological Activity

The compound 2-[(1-acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one (CAS Number: 1214430-65-5) is a novel piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, focusing on its effects on various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C18H20FN3O2C_{18}H_{20}FN_3O_2 with a molecular weight of 329.4 g/mol . The structure features a piperidine ring substituted with an acetyl group and a fluorophenyl moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC18H20FN3O2C_{18}H_{20}FN_3O_2
Molecular Weight329.4 g/mol
CAS Number1214430-65-5

Research indicates that this compound may interact with various ion channels and receptors, particularly T-type calcium channels. Compounds in this class are known for their ability to modulate calcium signaling pathways, which are critical in numerous physiological processes.

Pharmacological Effects

  • Calcium Channel Inhibition : Studies have shown that derivatives of piperidine can exhibit inhibitory activity against T-type calcium channels, which are implicated in conditions like hypertension and arrhythmias. For instance, related compounds have demonstrated the ability to lower blood pressure without causing reflex tachycardia, a common side effect of traditional calcium channel blockers .
  • Anticancer Potential : Preliminary evaluations suggest that the compound may also possess anticancer properties. In silico studies predict that it could affect various enzymes and receptors involved in cancer progression .
  • CNS Activity : The presence of the piperidine moiety suggests potential central nervous system (CNS) activity, making it a candidate for further exploration in treating neurological disorders .

In Silico Predictions

A study conducted using computer-aided drug design tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) indicated that this compound could interact with multiple biological targets, suggesting a wide range of potential pharmacological effects including:

  • Antimicrobial activity
  • Antiarrhythmic effects
  • Local anesthetic properties

These predictions highlight the versatility of piperidine derivatives in drug design .

Experimental Studies

Experimental studies involving similar compounds have shown promising results:

  • A derivative exhibiting high selectivity for T-type calcium channels demonstrated significant antihypertensive effects in animal models without adverse cardiovascular effects .
  • Other studies have linked piperidine derivatives to enhanced neuroprotective effects, indicating potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. Subsequent functionalization includes nucleophilic substitution or coupling reactions to introduce the 4-fluorophenyl and acetylpiperidinylmethyl groups. Key conditions:

  • Use of polar aprotic solvents (e.g., DMF, DCM) to enhance solubility of intermediates .
  • Catalysts like palladium complexes for Suzuki-Miyaura couplings to attach aryl groups .
  • Temperature control (60–80°C) to minimize side reactions during cyclization .
    • Critical Parameters : Yield optimization requires strict exclusion of moisture in coupling steps and precise stoichiometric ratios to avoid over-functionalization.

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions, with deuterated solvents (e.g., DMSO-d6) resolving overlapping signals .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and detects trace impurities via high-resolution spectra .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target kinases or proteases linked to diseases (e.g., cancer, inflammation) using fluorescence-based substrates .
  • Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC50_{50} values .
  • ADME Prediction : Computational tools (e.g., SwissADME) assess solubility, permeability, and metabolic stability .

Advanced Research Questions

Q. How can X-ray crystallography be employed to resolve ambiguities in the compound’s 3D conformation, and what challenges arise during refinement?

  • Methodological Answer :

  • Crystallization : Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals.
  • Refinement with SHELXL : Use of the SHELX suite for structure solution and refinement, focusing on resolving disorder in the acetylpiperidinyl group. Hydrogen-bonding networks and torsional angles are critical for validating the dihydropyridazinone ring puckering .
  • Challenges : Thermal motion in flexible side chains may require anisotropic displacement parameter (ADP) constraints .

Q. How should researchers address discrepancies between in silico docking predictions and experimental binding affinity data for this compound?

  • Methodological Answer :

  • Re-evaluate Force Fields : Switch from AMBER to CHARMM for better piperidine ring conformational sampling .
  • Solvent Effects : Include explicit water molecules in molecular dynamics simulations to account for hydrophobic interactions missed in docking .
  • Experimental Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding constants and reconcile computational outliers .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising its core pharmacophore?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or phosphate groups at the pyridazinone oxygen, which hydrolyze in vivo to the active form .
  • Co-Crystallization : Use of co-formers (e.g., succinic acid) to enhance aqueous solubility via salt formation .
  • Flow Chemistry : Continuous-flow reactors with inline analytics (e.g., IR) enable real-time optimization of reaction parameters for derivative synthesis .

Q. How can structure-activity relationship (SAR) studies be systematically designed to explore modifications in the 4-fluorophenyl and acetylpiperidine moieties?

  • Methodological Answer :

  • Parallel Synthesis : Use a 96-well plate format to vary substituents on both moieties, employing automated liquid handlers .
  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between steric, electronic, and lipophilic parameters .
  • Data Analysis : Partial Least Squares (PLS) regression correlates structural descriptors (e.g., Hammett σ) with activity trends .

Data Contradiction Analysis

Q. When computational models predict high metabolic stability but in vitro hepatic microsome assays show rapid degradation, what follow-up experiments are essential?

  • Methodological Answer :

  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites, focusing on cytochrome P450-mediated oxidation of the dihydropyridazinone ring .
  • Isotope Labeling : 14^{14}C-labeled compound tracks degradation pathways in hepatocytes .
  • Enzyme Inhibition Panels : Test against CYP3A4/2D6 isoforms to identify metabolic hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.